molecular formula C10H19NO2 B13215655 1-(Aminomethyl)cyclooctane-1-carboxylic acid

1-(Aminomethyl)cyclooctane-1-carboxylic acid

Cat. No.: B13215655
M. Wt: 185.26 g/mol
InChI Key: DSUZVUOVTOSQGO-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclooctane-1-carboxylic acid is a cyclic amino acid with a unique structure that includes a cyclooctane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclooctane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach includes the reaction of lactones with ammonia, subsequent acylation, and rearrangement of resultant amides .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclooctane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a nitro or other oxidized forms.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols.

Scientific Research Applications

1-(Aminomethyl)cyclooctane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Aminomethyl)cyclooctane-1-carboxylic acid exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclooctane ring provides a rigid structure that can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Aminomethyl)cyclooctane-1-carboxylic acid is unique due to its larger cyclooctane ring, which provides distinct steric and electronic properties. This uniqueness can lead to different reactivity and binding characteristics compared to its smaller-ring analogs.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-(aminomethyl)cyclooctane-1-carboxylic acid

InChI

InChI=1S/C10H19NO2/c11-8-10(9(12)13)6-4-2-1-3-5-7-10/h1-8,11H2,(H,12,13)

InChI Key

DSUZVUOVTOSQGO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)(CN)C(=O)O

Origin of Product

United States

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